({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311315-64-6
VCID: VC3051906
InChI: InChI=1S/C19H25NO.ClH/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-14(2)7-9-17;/h6-11,20H,5,12-13H2,1-4H3;1H
SMILES: CCNCC1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)C)C.Cl
Molecular Formula: C19H26ClNO
Molecular Weight: 319.9 g/mol

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride

CAS No.: 1311315-64-6

Cat. No.: VC3051906

Molecular Formula: C19H26ClNO

Molecular Weight: 319.9 g/mol

* For research use only. Not for human or veterinary use.

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride - 1311315-64-6

Specification

CAS No. 1311315-64-6
Molecular Formula C19H26ClNO
Molecular Weight 319.9 g/mol
IUPAC Name N-[[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C19H25NO.ClH/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-14(2)7-9-17;/h6-11,20H,5,12-13H2,1-4H3;1H
Standard InChI Key YYLIGRBUWKFRSY-UHFFFAOYSA-N
SMILES CCNCC1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)C)C.Cl
Canonical SMILES CCNCC1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)C)C.Cl

Introduction

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride is a complex organic compound with a molecular formula of C19H26ClNO and a molecular weight of approximately 319.87 g/mol. This compound is a hydrochloride salt of the base ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine, which has a molecular formula of C19H25NO and a molecular weight of about 283.41 g/mol .

Synthesis and Applications

The synthesis of ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine typically involves multi-step organic synthesis techniques. These methods allow for the construction of the desired compound while maintaining high yields and purity. The primary applications of this compound include its use as a precursor in the synthesis of more complex organic molecules and potential biological activities due to its structural characteristics.

Safety and Handling

({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride is classified as a substance that causes skin irritation (Category 2), eye irritation (Category 2), and acute toxicity if ingested (Category 4). It may also cause respiratory irritation upon inhalation. Proper handling requires protective clothing, gloves, and safety goggles. In case of exposure, immediate flushing with water and medical attention are recommended .

Safety Data:

HazardClassificationPrecautionary Measures
Skin IrritationCategory 2Wash with soap and water, remove contaminated clothing.
Eye IrritationCategory 2Flush with water, consult an ophthalmologist.
Acute Toxicity (Oral)Category 4Wash mouth with water, seek medical attention.
Respiratory IrritationMay occurRemove to fresh air, administer artificial respiration if necessary.

Comparison with Similar Compounds

Several compounds share structural similarities with ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine, including variations with different methylphenyl positions. For example:

  • ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride (CAS 1311318-43-0) has a similar structure but with the methyl group on the ortho position of the phenyl ring .

  • ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride (CAS 1311317-08-4) has the methyl group on the meta position .

Comparison Table:

Compound NameCAS NumberMolecular WeightUnique Features
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochlorideNot listed319.87 g/molPara-methylphenyl substitution
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride1311318-43-0319.87 g/molOrtho-methylphenyl substitution
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride1311317-08-4319.87 g/molMeta-methylphenyl substitution

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